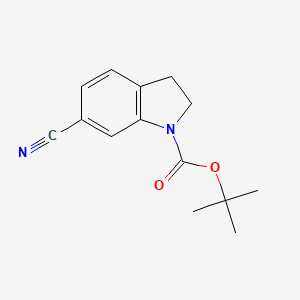
1-Boc-6-cyano-2,3-dihydro-indole
Übersicht
Beschreibung
1-Boc-6-cyano-2,3-dihydro-indole is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Boc-6-cyano-2,3-dihydro-indole is a nitrogen-containing heterocyclic compound notable for its structural features, including an indole moiety and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, neuroprotective, and anti-inflammatory properties. The following sections detail the biological activity of this compound, supported by relevant research findings and data.
Structural Characteristics
The compound's structure includes:
- Indole Ring : A bicyclic structure that is prevalent in many natural products and pharmaceuticals.
- Cyano Group (C≡N) : This functional group can engage in various interactions with biological targets, influencing the compound's bioactivity.
- Boc Group (tert-butyloxycarbonyl) : This protecting group enhances the compound's reactivity and stability.
Biological Activities
This compound exhibits a broad spectrum of biological activities:
Anti-Cancer Properties
Research indicates that indole derivatives can inhibit specific enzymes involved in cancer progression. For example, docking studies suggest that this compound may effectively bind to active sites of kinases implicated in cancer pathways. Further experimental validation is needed to confirm these interactions and elucidate mechanisms of action.
Neuroprotective Effects
The structural features of this compound may contribute to neuroprotective effects by interacting with receptors involved in neurodegenerative diseases. Studies on similar indole compounds have shown promise in protecting neuronal cells from oxidative stress.
Anti-Inflammatory Activity
Indole derivatives are known for their potential anti-inflammatory properties. The presence of the cyano group may enhance the compound's ability to modulate inflammatory pathways.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways.
- Receptor Interaction : Binding to receptors that regulate cellular processes could lead to therapeutic effects.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Cyanoindole | Indole with cyano group | Lacks Boc protection |
| 5-Methylindole | Methyl substitution on indole | No cyano group |
| 2-Methyl-3-indolylacetic acid | Indole derivative with carboxylic acid functionality | Different functional group |
| Indomethacin | Indole derivative with anti-inflammatory properties | Contains additional aromatic ring |
This compound stands out due to its combination of protective Boc group and cyano functionality, enhancing its chemical reactivity and biological profile compared to these similar compounds .
Eigenschaften
IUPAC Name |
tert-butyl 6-cyano-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPWHKPORLOWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















